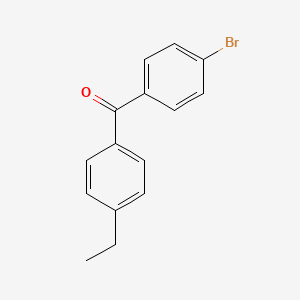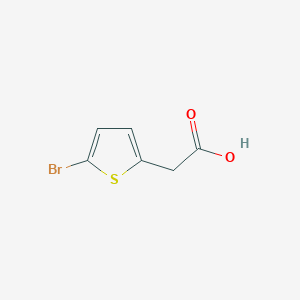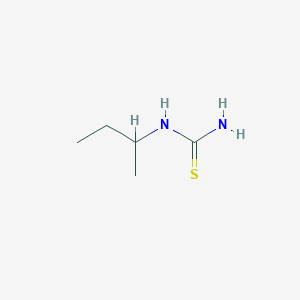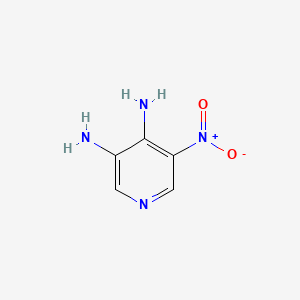
Amino-(4-benzyloxy-phenyl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Amino-(4-benzyloxy-phenyl)-acetic acid” is a compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .
Synthesis Analysis
The synthesis of similar compounds often involves the use of reagents such as phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis
The molecular formula of the compound is C16H17NO3 . The compound is planar with a minor bend around the C-B bond .Chemical Reactions Analysis
The compound may undergo Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.311 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 460.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : This research involves the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
- Method : The study reports the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach .
- Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Method : The reaction involves the use of organoboron reagents and palladium(II) complexes .
- Results : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
-
Anti-Inflammatory Activities
- Field : Medicinal Chemistry
- Application : Compounds with the 4-(4-benzyloxy)phenyl moiety at the C-4 position of pyrimidine exhibited strong inhibitory activity against the PGE 2 production .
- Method : The study involved the synthesis and testing of various compounds for their anti-inflammatory activities .
- Results : The difluorinated derivative of the compound significantly inhibited the activity of COX-2 .
Zukünftige Richtungen
The future directions of research on this compound could involve further exploration of its potential uses in organic synthesis, particularly in Suzuki–Miyaura coupling . Additionally, the compound’s mechanism of action could be further investigated to understand its potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-amino-2-(4-phenylmethoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-14(15(17)18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,14H,10,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQBQIJCPWCCQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392570 |
Source


|
| Record name | 2-amino-2-(4-phenylmethoxyphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-(4-benzyloxy-phenyl)-acetic acid | |
CAS RN |
72028-74-1 |
Source


|
| Record name | 2-amino-2-(4-phenylmethoxyphenyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[1-(4-isopropylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273314.png)






![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)


